Elevated Lipophilicity (XLogP3) Relative to the Unsubstituted Parent Benzamide
N-(4-Cyanophenyl)-3,4-dimethylbenzamide exhibits a computed XLogP3 of 3.5, which is 0.5 log units higher than the unsubstituted analog N-(4-cyanophenyl)benzamide (XLogP3 = 3.0) [1][2]. This increase in lipophilicity is expected to enhance passive membrane permeability—a critical parameter in cell-based target engagement assays. No quantitative bioactivity data (IC₅₀, Ki) from a head-to-head comparison are currently available in the public domain; this evidence is based on computed physicochemical descriptors.
| Evidence Dimension | Predicted partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | N-(4-cyanophenyl)benzamide: XLogP3 = 3.0 |
| Quantified Difference | Δ XLogP3 = +0.5 (higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release); no experimental logP data available. |
Why This Matters
Higher XLogP3 suggests improved membrane permeability, which directly influences cellular assay outcomes and compound prioritization in drug discovery screening cascades.
- [1] PubChem. Compound Summary for CID 798685, N-(4-cyanophenyl)-3,4-dimethylbenzamide. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Compound Summary for CID 164614, N-(4-cyanophenyl)benzamide. National Center for Biotechnology Information, 2025. View Source
